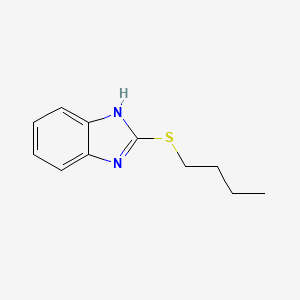

2-butylsulfanyl-1H-benzimidazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-butylsulfanyl-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2S/c1-2-3-8-14-11-12-9-6-4-5-7-10(9)13-11/h4-7H,2-3,8H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPLUNLDZRABSMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=NC2=CC=CC=C2N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60307522 | |

| Record name | 2-butylsulfanyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60307522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75080-11-4 | |

| Record name | NSC191914 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191914 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-butylsulfanyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60307522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-butylsulfanyl-1H-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic pathways for 2-butylsulfanyl-1H-benzimidazole, a key intermediate in the development of various pharmaceutical compounds. The document outlines the core chemical reactions, presents quantitative data for process optimization, and offers detailed experimental protocols.

Core Synthesis Pathways

The most prevalent and well-documented method for the synthesis of this compound involves a two-step process. The first step is the formation of the benzimidazole-2-thione core, followed by an S-alkylation reaction to introduce the butylsulfanyl group.

Step 1: Synthesis of the Precursor: 1H-Benzimidazole-2(3H)-thione

The foundational precursor, 1H-benzimidazole-2(3H)-thione (also known as 2-mercaptobenzimidazole), is typically synthesized via the condensation of o-phenylenediamine with a carbon disulfide source. This reaction establishes the core benzimidazole heterocyclic system.

Common reagents for this cyclization include carbon disulfide or potassium ethyl xanthate.[1][2][3] The reaction of o-phenylenediamine with carbon disulfide is a widely used method for preparing 2-mercaptobenzimidazole.[1]

Step 2: S-Alkylation to Yield this compound

The second and final step is the S-alkylation of the 1H-benzimidazole-2(3H)-thione intermediate. This nucleophilic substitution reaction involves the reaction of the thiol group with a butyl halide, most commonly 1-bromobutane, in the presence of a base.[4][5][6] The base deprotonates the thiol, forming a more nucleophilic thiolate anion, which then attacks the electrophilic carbon of the butyl halide to form the final product.

The following diagram illustrates this primary synthesis pathway:

Caption: Primary two-step synthesis pathway for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the S-alkylation step for the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | 1-(2-mercapto-1H-benzo[d]imidazol-1-yl)ethanone | [5] |

| Reagent | 1-bromobutane | [5] |

| Solvent | Acetone | [5] |

| Base | Triethylamine | [5] |

| Reaction Time | 28 hours | [5] |

| Temperature | Room Temperature | [5] |

| Yield | 52% | [5] |

| Melting Point | 134-135 °C | [7] |

Experimental Protocols

This section provides detailed experimental methodologies for the key reactions in the synthesis of this compound.

Protocol 1: Synthesis of 1H-Benzimidazole-2(3H)-thione

This protocol is adapted from established procedures for the synthesis of 2-mercaptobenzimidazole.[2]

Materials:

-

o-phenylenediamine

-

Potassium ethyl xanthate

-

95% Ethanol

-

Water

-

Acetic acid

-

Activated charcoal (Norit)

Procedure:

-

In a 1-liter flask, combine 0.3 moles of o-phenylenediamine, 0.33 moles of potassium ethyl xanthate, 300 ml of 95% ethanol, and 45 ml of water.

-

Heat the mixture under reflux for 3 hours.

-

Cautiously add 12 g of Norit to the mixture and continue to heat at reflux for an additional 10 minutes.

-

Filter the hot mixture to remove the Norit.

-

Heat the filtrate to 60-70 °C and add 300 ml of warm tap water (60-70 °C).

-

With good stirring, add a solution of 25 ml of acetic acid in 50 ml of water.

-

The product will precipitate as glistening white crystals.

-

Cool the mixture in a refrigerator for 3 hours to complete crystallization.

-

Collect the product by filtration on a Büchner funnel and dry overnight at 40 °C.

The following diagram outlines the experimental workflow for this protocol:

Caption: Experimental workflow for the synthesis of 1H-Benzimidazole-2(3H)-thione.

Protocol 2: Synthesis of 2-(Butylthio)-1H-benzo[d]imidazole

This protocol is based on the S-alkylation of a 2-mercaptobenzimidazole derivative.[5]

Materials:

-

1-(2-mercapto-1H-benzo[d]imidazol-1-yl)ethanone

-

1-bromobutane

-

Acetone

-

Triethylamine

-

Water

-

Ethanol (for crystallization)

Procedure:

-

Prepare a solution of 0.005 mol of 1-(2-mercapto-1H-benzo[d]imidazol-1-yl)ethanone in 40 ml of acetone containing 0.01 mol of triethylamine.

-

To a separate stirred solution of 0.005 mol of 1-bromobutane in 10 ml of acetone, add the solution from step 1.

-

Stir the reaction mixture for 28 hours at room temperature.

-

Evaporate the solvent under vacuum.

-

Add water to the resulting precipitate and filter off the solid product.

-

Crystallize the crude product from ethanol to obtain pure 2-(butylthio)-1H-benzo[d]imidazole.

The logical relationship of the reactants and conditions for this protocol is depicted below:

References

- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Novel and Improved Method for the Synthesis of 2-Mercaptobenzimidazole Derivatives : Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions [mdpi.com]

- 6. ijmrhs.com [ijmrhs.com]

- 7. 2-(BUTYLTHIO)-1H-BENZO[D]IMIDAZOLE CAS#: 75080-11-4 [m.chemicalbook.com]

An In-depth Technical Guide to the Chemical Properties and Biological Activities of 2-Butylsulfanyl-1H-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known biological activities of 2-butylsulfanyl-1H-benzimidazole. The information is intended to support research and development efforts in medicinal chemistry and drug discovery.

Core Chemical Properties

While specific experimental data for this compound is limited in publicly available literature, its properties can be reliably inferred from its chemical structure and data from closely related analogs, such as 2-(butylthio)-1H-benzo[d]imidazole.

Table 1: Physicochemical Properties of this compound and Related Analogs

| Property | This compound (Predicted/Calculated) | 2-(Butylthio)-1H-benzo[d]imidazole (Experimental) | 2-Butyl-1H-benzimidazole (Experimental) |

| Molecular Formula | C₁₁H₁₄N₂S | C₁₁H₁₄N₂S | C₁₁H₁₄N₂ |

| Molecular Weight | 206.31 g/mol | 206.31 g/mol | 174.24 g/mol [1] |

| Melting Point | Not available | 134-135 °C | 149-151 °C[1] |

| Boiling Point | Not available | Not available | 358.3 °C at 760 mmHg[1] |

| pKa | Not available | Not available | Not available |

| Solubility | Predicted to be soluble in organic solvents like ethanol and DMSO; sparingly soluble in water. | Not available | Water: >26.1 µg/mL[1] |

| Appearance | Predicted to be a solid at room temperature. | Solid | Solid[1] |

Synthesis of this compound

The primary synthetic route to this compound is through the S-alkylation of 2-mercapto-1H-benzimidazole with a suitable butyl halide, such as 1-bromobutane.

Experimental Protocol: S-alkylation of 2-Mercapto-1H-benzimidazole

This protocol is adapted from established procedures for the S-alkylation of 2-mercaptobenzimidazole derivatives.

Materials:

-

2-Mercapto-1H-benzimidazole

-

1-Bromobutane

-

Acetone

-

Triethylamine

-

Water

-

Ethanol (for recrystallization)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve 1-(2-mercapto-1H-benzo[d]imidazol-1-yl)ethanone (as a representative starting material which readily deacetylates in situ) in acetone.

-

Add triethylamine to the solution to act as a base.

-

To the stirred solution, add 1-bromobutane dropwise at room temperature.

-

Continue stirring the reaction mixture at room temperature for approximately 28 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, evaporate the solvent under reduced pressure.

-

To the resulting precipitate, add water and filter the solid product.

-

Recrystallize the crude product from ethanol to yield pure 2-(butylthio)-1H-benzo[d]imidazole.

Expected Outcome:

This procedure is expected to yield this compound as a solid product. The purity can be assessed by melting point determination and spectroscopic methods.

Spectroscopic Characterization

The structure of the synthesized this compound can be confirmed by various spectroscopic techniques. The following are predicted spectral data based on the closely related analog, 2-(butylthio)-1H-benzo[d]imidazole.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Data |

| ¹H-NMR (in DMSO-d₆) | δ (ppm): 12.50 (s, 1H, NH), 7.50 (m, 2H, Ar-H), 7.06 (m, 2H, Ar-H), 3.23 (t, 2H, S-CH₂), 1.63 (quint, 2H, CH₂), 1.37 (sextet, 2H, CH₂), 0.85 (t, 3H, CH₃) |

| ¹³C-NMR (in DMSO-d₆) | δ (ppm): 149.3 (C=N), 120.4 (Ar-C), 30.4 (S-CH₂), 29.9 (CH₂), 20.3 (CH₂), 12.5 (CH₃) |

| IR (KBr, cm⁻¹) | ν: 3400 (N-H), 3047 (C-H aromatic), 2955 (C-H aliphatic), 1671 (C=N), 1498, 1465, 1432 (CH₂) |

Biological Activities and Signaling Pathways

Benzimidazole derivatives, particularly those with alkylthio substitutions at the 2-position, are known to possess significant biological activities, most notably as anthelmintic and antimicrobial agents.

Anthelmintic Activity

The primary mechanism of action of benzimidazole anthelmintics is the disruption of microtubule polymerization in parasitic helminths.

Signaling Pathway: Inhibition of Microtubule Formation

Caption: Anthelmintic mechanism of 2-alkylthio-benzimidazoles.

This binding is selective for parasite β-tubulin over the host's, which accounts for the selective toxicity of these compounds. The disruption of the microtubule network leads to the impairment of essential cellular functions such as cell division and nutrient uptake, ultimately resulting in the death of the parasite.[2][3][4]

Antimicrobial Activity

Certain benzimidazole derivatives have demonstrated antibacterial activity by targeting DNA gyrase, an essential enzyme in bacterial DNA replication.

Signaling Pathway: Inhibition of DNA Gyrase

Caption: Antibacterial mechanism of certain benzimidazoles.

By inhibiting the B subunit of DNA gyrase, these compounds prevent the proper supercoiling and replication of bacterial DNA. This disruption of DNA synthesis ultimately leads to bacterial cell death.

Experimental Workflows

The following diagram illustrates a typical workflow for the synthesis and evaluation of this compound.

Workflow: Synthesis and Biological Evaluation

Caption: Workflow for synthesis and biological testing.

This guide provides a foundational understanding of this compound for researchers and drug development professionals. Further experimental validation is necessary to confirm the predicted properties and fully elucidate the biological activity of this compound.

References

Spectral Analysis of 2-Butylsulfanyl-1H-Benzimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral properties of 2-butylsulfanyl-1H-benzimidazole, a heterocyclic compound of interest in medicinal chemistry. Benzimidazole derivatives are known to possess a wide range of biological activities, and a thorough understanding of their structural and electronic characteristics is crucial for the development of new therapeutic agents.[1][2][3] This document outlines the expected spectral data based on the analysis of structurally related compounds, details the experimental protocols for its synthesis and characterization, and visualizes key processes related to its preparation and potential mechanism of action.

Predicted Spectral Data

The following tables summarize the predicted quantitative spectral data for this compound. These predictions are derived from experimental data of structurally analogous compounds, including 2-alkylthio- and 2-benzylthio-benzimidazole derivatives.

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.5 - 12.5 | br s | 1H | N-H (benzimidazole) |

| ~7.20 - 7.60 | m | 4H | Ar-H (benzimidazole) |

| ~3.25 | t | 2H | S-CH₂- |

| ~1.75 | sextet | 2H | -CH₂-CH₂-CH₃ |

| ~1.50 | sextet | 2H | -CH₂-CH₃ |

| ~0.95 | t | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~151.5 | C2 (N-C-S) |

| ~139.0 | C3a/C7a |

| ~122.0 | C4/C7 |

| ~115.0 | C5/C6 |

| ~31.0 | S-CH₂- |

| ~30.5 | -CH₂-CH₂-CH₃ |

| ~22.0 | -CH₂-CH₃ |

| ~13.5 | -CH₃ |

Table 3: Predicted FT-IR Spectral Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2960, 2870 | Medium-Strong | Aliphatic C-H stretch |

| ~1620 | Medium | C=N stretch |

| ~1440 | Strong | Aromatic C=C stretch |

| ~1270 | Medium | C-N stretch |

| ~740 | Strong | Aromatic C-H bend (ortho-disubstituted) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 206 | High | [M]⁺ (Molecular Ion) |

| 149 | Medium | [M - C₄H₉]⁺ |

| 133 | Medium | [M - SC₄H₉]⁺ |

| 118 | Low | Benzimidazole fragment |

| 91 | Low | [C₆H₅N]⁺ |

Experimental Protocols

The following protocols describe the synthesis and spectral analysis of this compound.

Synthesis of this compound

This procedure is adapted from the synthesis of similar 2-alkylthio-benzimidazole derivatives.

Materials:

-

2-Mercaptobenzimidazole

-

1-Bromobutane

-

Potassium Carbonate (anhydrous)

-

Ethanol (anhydrous)

-

Ethyl acetate

-

Hexane

Procedure:

-

Dissolve 2-mercaptobenzimidazole (1.0 g, 6.66 mmol) in anhydrous ethanol (20 mL) in a round-bottom flask.

-

Add anhydrous potassium carbonate (1.1 g, 7.99 mmol) to the solution.

-

Add 1-bromobutane (0.91 mL, 7.99 mmol) dropwise to the stirred suspension.

-

Reflux the reaction mixture for 3-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC) with an ethyl acetate/hexane (3:7) eluent.

-

After completion, cool the mixture to room temperature and filter to remove inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

-

Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Spectral Analysis

Instrumentation:

-

NMR: Bruker Avance 400 MHz spectrometer.

-

FT-IR: PerkinElmer Spectrum Two FT-IR spectrometer.

-

Mass Spectrometry: Agilent 7890B GC coupled to a 5977A MSD.

-

UV-Vis: Shimadzu UV-2600 UV-Vis spectrophotometer.

Methodologies:

-

¹H and ¹³C NMR: Samples are dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard. Spectra are recorded at room temperature.

-

FT-IR: The solid sample is mixed with potassium bromide (KBr) and pressed into a pellet. The spectrum is recorded in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry: The sample is introduced into the gas chromatograph and ionized by electron impact (70 eV). The mass spectrum is recorded over a mass range of m/z 50-500.

-

UV-Vis Spectroscopy: A dilute solution of the compound in ethanol is prepared. The absorbance spectrum is recorded in the range of 200-400 nm using a quartz cuvette.

Visualizations

Synthesis Workflow

The following diagram illustrates the synthetic pathway for this compound.

References

In-Vitro Profile of 2-Butylsulfanyl-1H-benzimidazole and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro studies relevant to 2-butylsulfanyl-1H-benzimidazole and its structurally related analogs. While specific research on the named compound is limited in publicly available literature, this document synthesizes data from studies on closely related 2-alkylthio-1H-benzimidazole derivatives to provide a predictive framework for its potential biological activities and the experimental approaches for its evaluation.

Synthesis and Characterization

The synthesis of this compound typically proceeds through the S-alkylation of 2-mercapto-1H-benzimidazole. This common and versatile method allows for the introduction of various alkyl and aryl substituents at the 2-thio position.

A general synthetic protocol involves the reaction of 2-mercaptobenzimidazole with an appropriate alkylating agent, such as an alkyl halide (e.g., 1-bromobutane), in the presence of a base. The reaction progress can be monitored by thin-layer chromatography. The final product is then purified using techniques like column chromatography. Characterization of the synthesized compound is typically achieved through spectroscopic methods including FT-IR, 1H NMR, 13C NMR, and mass spectrometry to confirm its molecular structure.[1]

General Synthesis Workflow

References

An In-depth Technical Guide on the Core Mechanism of Action of 2-butylsulfanyl-1H-benzimidazole

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the putative mechanisms of action of 2-butylsulfanyl-1H-benzimidazole. Based on the well-established biological activities of the benzimidazole scaffold, particularly 2-substituted derivatives, this document explores its potential roles as an anthelmintic, anticancer, and proton pump-inhibiting agent. While specific experimental data for this compound is limited in publicly available literature, this guide extrapolates its likely mechanisms from structurally related compounds. Detailed experimental protocols for key assays, quantitative data from analogous compounds, and diagrammatic representations of relevant signaling pathways and workflows are presented to facilitate further research and drug development efforts.

Introduction

Benzimidazoles are a class of heterocyclic aromatic organic compounds consisting of a fused benzene and imidazole ring. This scaffold is a crucial pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anthelmintic, antiviral, anticancer, and antiulcer properties. The specific biological effects of benzimidazole derivatives are largely determined by the nature and position of their substituents.

This guide focuses on the probable mechanisms of action of this compound, a 2-substituted benzimidazole with a thioether linkage. The presence of the butylsulfanyl group at the 2-position influences the compound's lipophilicity and potential interactions with biological targets. Based on extensive research into the benzimidazole class, three primary mechanisms of action are proposed for this compound:

-

Anthelmintic Activity: Inhibition of parasitic tubulin polymerization.

-

Anticancer Activity: Disruption of microtubule dynamics, induction of apoptosis, and modulation of key signaling pathways.

-

Proton Pump Inhibition: Irreversible inhibition of the gastric H+/K+-ATPase.

This document will delve into each of these potential mechanisms, presenting available quantitative data for analogous compounds, detailed experimental methodologies, and visual representations of the underlying biological processes.

Data Presentation: Biological Activities of Benzimidazole Derivatives

Table 1: Anthelmintic Activity of Benzimidazole Derivatives

| Compound | Parasite Species | Assay | IC50 / Efficacy | Reference |

| Albendazole | Trichinella spiralis | In vitro larvicidal assay | Efficacy: >90% at 10 µg/mL | [1] |

| Fenbendazole | Haemonchus contortus | Larval development assay | IC50: 0.04 µg/mL | [2] |

| Mebendazole | Trichuris muris | L1 motility inhibition | IC50: < 10 µM | [3] |

| BZ6 (a 2-phenylbenzimidazole) | Heligmosomoides polygyrus | Adult motility inhibition | IC50: 5.3 µM | [3] |

| BZ12 (a 2-phenylbenzimidazole) | Trichuris muris | Adult motility inhibition | IC50: 8.1 µM | [3] |

Table 2: Anticancer Activity of Benzimidazole Derivatives

| Compound | Cancer Cell Line | Assay | IC50 | Reference |

| Mebendazole | Pancreatic Cancer (AsPC-1) | MTT Assay | 0.29 µM | [2] |

| Flubendazole | Pancreatic Cancer (BxPC-3) | MTT Assay | 0.05 µM | [2] |

| DHW-221 | Non-Small Cell Lung Cancer (A549) | MTT Assay | Not Specified | [4][5] |

| Compound 4w | Lung Cancer (A549) | MTT Assay | 1.55 ± 0.18 μM | [6] |

| Compound 2a | Breast Cancer (MDA-MB-231) | MTT Assay | 165.02 µM | [7] |

| Compound 4f | Leukemia (various) | GI50 | < 10 nM | [8] |

Table 3: Proton Pump Inhibitory Activity of Benzimidazole Derivatives

| Compound | Source | Assay | IC50 | Reference |

| Omeprazole | Pig gastric mucosa | H+/K+-ATPase inhibition | 4.0 µM (approx.) | [9] |

| Lansoprazole | Pig gastric mucosa | H+/K+-ATPase inhibition | Not Specified | [10] |

| YJA20379-5 | Pig gastric mucosa | H+/K+-ATPase inhibition | 43 µM (pH 6.4), 31 µM (pH 7.4) |

Core Mechanisms of Action and Experimental Protocols

This section details the three primary putative mechanisms of action for this compound, supported by detailed experimental protocols for their investigation.

Anthelmintic Activity: Tubulin Polymerization Inhibition

The most well-established mechanism of action for benzimidazole anthelmintics is their binding to the β-tubulin subunit of parasitic microtubules. This binding inhibits the polymerization of tubulin dimers into microtubules, which are essential for various cellular functions in the parasite, including cell division, motility, and nutrient absorption. The disruption of microtubule formation leads to the parasite's death.

Caption: Benzimidazole binding to β-tubulin inhibits microtubule polymerization.

This assay measures the effect of a compound on the polymerization of purified tubulin, which can be monitored by an increase in fluorescence of a reporter dye.

-

Reagent Preparation:

-

Tubulin Polymerization Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA.

-

GTP solution: 10 mM in Tubulin Polymerization Buffer.

-

Fluorescent Reporter (e.g., DAPI) solution.

-

Purified tubulin (e.g., porcine brain tubulin) at a concentration of 2-4 mg/mL.

-

Test Compound (this compound) stock solution in DMSO.

-

-

Assay Procedure:

-

In a 96-well plate, add the test compound at various concentrations. Include a positive control (e.g., Nocodazole) and a negative control (DMSO vehicle).

-

Add the tubulin, GTP, and fluorescent reporter to each well.

-

Incubate the plate at 37°C in a fluorescence plate reader.

-

Measure the fluorescence intensity every minute for 60-90 minutes.

-

-

Data Analysis:

-

Plot fluorescence intensity versus time.

-

The rate of polymerization is determined from the slope of the linear portion of the curve.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

-

Anticancer Activity

The anticancer properties of benzimidazole derivatives are multifaceted, involving several mechanisms that lead to the inhibition of cancer cell growth and induction of cell death.

Similar to their anthelmintic action, benzimidazoles can disrupt the microtubule network in cancer cells, leading to mitotic arrest and apoptosis.

Caption: Workflow for evaluating the anticancer effects of a test compound.

Benzimidazole derivatives have been shown to inhibit key signaling pathways that are often hyperactivated in cancer, such as the PI3K/AKT/mTOR and MAPK/ERK pathways.[4][5] Inhibition of these pathways leads to decreased cell proliferation, survival, and angiogenesis.

Caption: Benzimidazoles can dually inhibit PI3K and mTOR signaling pathways.

Caption: Benzimidazoles can inhibit the MAPK/ERK pathway, often by targeting MEK.

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of this compound.

-

Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate for 24, 48, or 72 hours.

-

-

MTT Addition and Incubation:

-

Add MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C until formazan crystals form.

-

-

Solubilization and Absorbance Reading:

-

Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

-

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

-

Cell Treatment and Harvesting:

-

Treat cells with the test compound for a specified time.

-

Harvest the cells by trypsinization and wash with PBS.

-

-

Fixation:

-

Fix the cells in ice-cold 70% ethanol while vortexing gently.

-

Incubate at -20°C for at least 2 hours.

-

-

Staining:

-

Wash the fixed cells with PBS.

-

Resuspend the cells in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.

-

Incubate in the dark for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

The fluorescence intensity of the DNA dye is proportional to the DNA content of the cells.

-

-

Data Analysis:

-

Generate a histogram of cell count versus fluorescence intensity.

-

Quantify the percentage of cells in each phase of the cell cycle.

-

Proton Pump Inhibition

Certain benzimidazole derivatives are potent inhibitors of the gastric H+/K+-ATPase, also known as the proton pump. This enzyme is responsible for the final step in gastric acid secretion. These compounds are prodrugs that are activated in the acidic environment of the stomach's parietal cells. The activated form then covalently binds to cysteine residues on the H+/K+-ATPase, leading to its irreversible inhibition.

Caption: Acid-catalyzed activation and irreversible inhibition of H+/K+-ATPase.

This assay measures the activity of the H+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

-

Preparation of H+/K+-ATPase Vesicles:

-

Isolate gastric microsomal vesicles rich in H+/K+-ATPase from a suitable source (e.g., porcine or rabbit gastric mucosa).

-

-

Assay Reaction:

-

In a reaction mixture, combine the H+/K+-ATPase vesicles with a buffer solution (e.g., Tris-HCl) containing MgCl2 and KCl.

-

Add the test compound (this compound) at various concentrations.

-

Initiate the reaction by adding ATP.

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

-

Stopping the Reaction and Phosphate Detection:

-

Stop the reaction by adding an ice-cold solution of trichloroacetic acid.

-

Measure the amount of inorganic phosphate released using a colorimetric method (e.g., the Fiske-Subbarow method).

-

-

Data Analysis:

-

Calculate the percentage of H+/K+-ATPase inhibition for each concentration of the test compound.

-

Determine the IC50 value, which is the concentration of the compound that inhibits the enzyme activity by 50%.

-

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently lacking in the scientific literature, its chemical structure strongly suggests that it is likely to exhibit biological activities characteristic of the benzimidazole class. The three primary putative mechanisms—anthelmintic, anticancer, and proton pump inhibition—are all well-documented for structurally similar compounds. The thioether linkage at the 2-position is a common feature in various biologically active benzimidazoles, and the butyl group will confer a degree of lipophilicity that can influence its absorption, distribution, and interaction with its molecular targets.

The experimental protocols and representative data provided in this guide offer a solid foundation for the future investigation of this compound. Further research, including in vitro and in vivo studies, is necessary to elucidate its precise mechanisms of action, determine its potency and selectivity, and evaluate its therapeutic potential. The signaling pathways and experimental workflows diagrammed herein provide a roadmap for such investigations. It is anticipated that this compound will primarily function as a microtubule-destabilizing agent, with potential applications in both infectious diseases and oncology, and may also possess proton pump inhibitory properties.

References

- 1. Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzimidazole and aminoalcohol derivatives show in vitro anthelmintic activity against Trichuris muris and Heligmosomoides polygyrus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dual blocking of PI3K and mTOR signaling by DHW‐221, a novel benzimidazole derivative, exerts antitumor activity in human non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dual blocking of PI3K and mTOR signaling by DHW-221, a novel benzimidazole derivative, exerts antitumor activity in human non-small cell lung cancer - ProQuest [proquest.com]

- 5. Design, synthesis and antitumor effects of novel benzimidazole derivatives as PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Chemically Elegant Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biochemical and pharmacological properties of a new proton pump inhibitor, 2-amino-4,5-dihydropyrido[1,2-a]thiazolo [5,4-g] benzimidazole (YJA20379-5) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Butylsulfanyl-1H-benzimidazole: Discovery, Synthesis, and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-butylsulfanyl-1H-benzimidazole, a heterocyclic compound belonging to the well-established benzimidazole class of molecules. While the specific historical details of its initial discovery are not extensively documented in publicly available literature, its synthesis and biological properties are rooted in the broader exploration of benzimidazole derivatives for therapeutic applications. This document details the established synthetic route, collates available, albeit limited, biological activity data, and outlines the general mechanistic pathways associated with the benzimidazole scaffold. The information is presented to be a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development.

Introduction: The Benzimidazole Scaffold

The benzimidazole ring system, formed by the fusion of a benzene and an imidazole ring, is a prominent pharmacophore in medicinal chemistry. Its structural similarity to naturally occurring purines allows it to interact with a variety of biological targets, leading to a wide spectrum of pharmacological activities.[1][2] Derivatives of this scaffold have been successfully developed into drugs with diverse therapeutic applications, including anthelmintics (e.g., albendazole), proton pump inhibitors (e.g., omeprazole), and anticancer agents.[3][4] The 2-substituted benzimidazoles, in particular, have been a major focus of research, with modifications at this position significantly influencing the biological activity of the resulting compounds.[2]

The introduction of an alkylthio group at the 2-position of the benzimidazole ring has been a strategy employed to modulate the physicochemical and biological properties of these compounds. This has led to the synthesis and investigation of a range of 2-alkylthio-benzimidazoles for various therapeutic purposes.

Discovery and History

The specific discovery of this compound is not marked by a singular, well-documented event in the scientific literature. Its emergence is more of an evolutionary step within the broader and ongoing research into the structure-activity relationships of benzimidazole derivatives. The synthesis of 2-alkylthio-benzimidazoles is a logical extension of the exploration of this chemical space, driven by the known biological activities of the benzimidazole core. Patents from the latter half of the 20th century describe the preparation and application of various 2-alkylthio-benzimidazoles as anthelmintic agents, indicating that the potential of this class of compounds, including the butyl-substituted analogue, has been recognized for some time.[5]

Synthesis of this compound

The most common and well-established method for the synthesis of this compound involves the S-alkylation of a benzimidazole-2-thione precursor. This two-step process is efficient and allows for the introduction of various alkylthio substituents.

General Synthetic Pathway

The synthesis commences with the cyclization of o-phenylenediamine with carbon disulfide to form 1H-benzimidazole-2(3H)-thione. This intermediate is then reacted with an appropriate alkylating agent, in this case, a butyl halide, in the presence of a base to yield the final product.

Detailed Experimental Protocol

The following protocol is adapted from the work of El Ashry et al. (2015):

Synthesis of 2-(Butylthio)-1H-benzo[d]imidazole

To a stirred solution of 1-bromobutane (0.54 mL, 0.005 mol) in 10 mL of acetone is added a solution of 1-(2-mercapto-1H-benzo[d]imidazol-1-yl)ethanone (0.96 g, 0.005 mol) in 40 mL of acetone containing triethylamine (1.4 mL, 0.01 mol). The reaction mixture is stirred for 28 hours at room temperature. After completion of the reaction (monitored by TLC), the solvent is evaporated under vacuum. Water is added to the resulting precipitate, which is then filtered off. The crude product is crystallized from ethanol to yield 2-(butylthio)-1H-benzo[d]imidazole.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄N₂S | - |

| Molecular Weight | 206.31 g/mol | - |

| Melting Point | 135 °C | El Ashry et al., 2015 |

| ¹H-NMR (DMSO-d₆, δ ppm) | El Ashry et al., 2015 | |

| NH | 12.47 (s, 1H) | |

| Aromatic-H | 7.10-7.50 (m, 4H) | |

| -S-CH₂- | 3.20 (t, 2H) | |

| -CH₂- | 1.65 (m, 2H) | |

| -CH₂- | 1.40 (m, 2H) | |

| -CH₃ | 0.90 (t, 3H) | |

| ¹³C-NMR (DMSO-d₆, δ ppm) | El Ashry et al., 2015 | |

| C=N | 151.0 | |

| Aromatic-C | 143.0, 134.0, 121.5, 118.5, 110.0 | |

| -S-CH₂- | 30.4 | |

| -CH₂- | 29.9 | |

| -CH₂- | 20.3 | |

| -CH₃ | 12.5 |

Biological Activities and Mechanism of Action

While specific quantitative biological data for this compound is sparse in the literature, the broader class of 2-alkylthio-benzimidazoles has been investigated for a range of biological activities, primarily as anthelmintic and antifungal agents.

Anthelmintic Activity

The primary mechanism of action for the anthelmintic activity of many benzimidazole derivatives is the inhibition of tubulin polymerization.[3] Tubulin is a crucial protein that forms microtubules, which are essential components of the cytoskeleton in eukaryotic cells. In helminths, microtubules are vital for processes such as cell division, motility, and nutrient absorption. Benzimidazoles bind to the β-tubulin subunit, preventing its polymerization into microtubules. This disruption of microtubule formation leads to the death of the parasite. While direct evidence for this compound is lacking, it is plausible that it shares this mechanism of action.

Antifungal Activity

Some 2-alkylthio-benzimidazoles have also demonstrated antifungal activity. The mechanism of action is often similar to their anthelmintic activity, involving the disruption of microtubule assembly in fungal cells. However, the selectivity and potency can vary depending on the specific alkyl chain length and other substitutions on the benzimidazole ring. Studies on a series of 2- and 1,2-substituted benzimidazole derivatives have reported Minimum Inhibitory Concentration (MIC) values against various fungal strains, although specific data for the 2-butylsulfanyl derivative is not consistently provided.[6]

Table 2: General Antifungal Activity of Benzimidazole Derivatives (Illustrative)

| Fungal Strain | MIC Range (µg/mL) for various derivatives | Reference |

| Candida albicans | 104.6 - 151.78 | Aonofriesei et al., 2022[6] |

| Staphylococcus aureus | 87.5 - 200 | Aonofriesei et al., 2022[6] |

Note: This table represents the general activity of a series of benzimidazole derivatives and not specifically this compound.

Anticancer Activity

The role of tubulin in cell division also makes it an attractive target for anticancer drug development. Several benzimidazole derivatives have been investigated as tubulin polymerization inhibitors for their potential use in cancer therapy.[7][8] The disruption of microtubule dynamics in cancer cells can lead to cell cycle arrest and apoptosis. While no specific anticancer data for this compound was found, this remains a potential area for future research.

Future Directions

The existing body of research on this compound provides a solid foundation for its synthesis and suggests potential biological activities based on the broader benzimidazole class. However, to fully understand the therapeutic potential of this specific compound, further in-depth studies are required.

Key areas for future investigation include:

-

Quantitative Biological Evaluation: Systematic screening of this compound against a panel of helminths, fungi, and cancer cell lines to determine its specific IC₅₀ and MIC values.

-

Mechanism of Action Studies: Confirmation of its interaction with tubulin and investigation of other potential molecular targets.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a focused library of 2-alkylthio-benzimidazoles with varying alkyl chain lengths to optimize activity and selectivity.

-

In Vivo Efficacy and Toxicity Studies: Assessment of the compound's performance and safety profile in animal models.

Conclusion

This compound is a synthetically accessible member of the pharmacologically significant benzimidazole family. While its specific discovery and history are not well-defined, its chemical properties and the known biological activities of its structural analogues suggest potential as an anthelmintic, antifungal, or anticancer agent. The detailed experimental protocol for its synthesis provided in this guide serves as a practical resource for researchers. The elucidation of its specific quantitative biological data and a deeper understanding of its mechanism of action are critical next steps in evaluating its potential as a therapeutic lead compound. This technical guide aims to facilitate and inspire further research in this promising area of medicinal chemistry.

References

- 1. cbijournal.com [cbijournal.com]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. A Comprehensive Study of N-Butyl-1H-Benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US4197307A - 2-Alkylthio-, 2-alkylsulphinyl- and 2-alkylsulfonyl-6-phenylbenzimidazoles as anthelmintic agents - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility and Stability of 2-butylsulfanyl-1H-benzimidazole

Introduction

The benzimidazole scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] The physicochemical properties of a new chemical entity (NCE), such as solubility and stability, are critical determinants of its potential for development as a therapeutic agent. Poor solubility can limit bioavailability, while instability can compromise the safety and efficacy of a drug product.

This technical guide focuses on 2-butylsulfanyl-1H-benzimidazole, a member of the 2-alkylthio-1H-benzimidazole class. It aims to provide researchers, scientists, and drug development professionals with a foundational understanding of its expected solubility and stability profiles and to offer detailed protocols for their experimental evaluation.

Physicochemical Properties

While experimental data is scarce, the physicochemical properties of this compound can be predicted through computational models. These properties provide a basis for estimating its solubility and permeability characteristics.

| Property | Predicted Value | Source |

| Molecular Formula | C₁₁H₁₄N₂S | --- |

| Molecular Weight | 206.31 g/mol | --- |

| pKa (Most Basic) | 4.5 - 5.5 (Estimated) | --- |

| LogP | ~3.5 (Estimated) | --- |

Note: Predicted values are estimations and should be confirmed by experimental analysis.

Solubility Profile

The solubility of a compound is a measure of its ability to dissolve in a given solvent to form a homogeneous solution. For pharmaceutical development, aqueous solubility at physiological pH is of paramount importance.

Expected Solubility Characteristics: Based on its structure—a lipophilic butyl chain and a benzimidazole core—this compound is expected to have low aqueous solubility. The benzimidazole ring system is weakly basic, suggesting that solubility may be slightly enhanced in acidic conditions due to the formation of a more soluble salt. Solubility is anticipated to be significantly higher in polar organic solvents.

Table 1: Expected Solubility of this compound in Common Solvents

| Solvent | Solvent Type | Expected Solubility | Rationale / Comparative Data |

| Water (pH 7.4) | Aqueous | Very Low | Structurally similar 2-benzylthiobenzimidazole has a reported solubility of 2.1 µg/mL at pH 7.4.[2] |

| PBS (pH 7.4) | Aqueous Buffer | Very Low | Similar to water; physiological salt concentration is unlikely to significantly increase solubility. |

| 0.1 N HCl (pH ~1) | Acidic Aqueous | Low to Moderate | Protonation of the benzimidazole nitrogen may increase solubility compared to neutral pH. |

| Ethanol | Polar Protic Organic | Moderate to High | Benzimidazoles generally show good solubility in alcohols. |

| Methanol | Polar Protic Organic | Moderate to High | Similar to ethanol; often used as a solvent for analysis.[3] |

| DMSO | Polar Aprotic Organic | High | A common solvent for initially dissolving poorly soluble compounds for in vitro assays.[3] |

| DMF | Polar Aprotic Organic | High | Another common polar aprotic solvent for benzimidazole compounds. |

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol describes the "gold standard" shake-flask method for determining the thermodynamic equilibrium solubility of a compound.[4][5]

Objective: To determine the concentration of this compound in a saturated solution at equilibrium.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., Water, 0.1 N HCl, PBS pH 7.4)

-

2 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

0.22 µm syringe filters (ensure low compound binding)

-

Calibrated analytical balance

-

HPLC system with a suitable column and detector (e.g., C18 column, UV detector)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a glass vial. This is a critical step to ensure a saturated solution is formed. A visual excess of solid should remain at the end of the experiment.

-

Solvent Addition: Add a precise volume (e.g., 1.5 mL) of the desired solvent to the vial.

-

Equilibration: Cap the vials tightly and place them on an orbital shaker at a controlled temperature (e.g., 25°C or 37°C). Agitate for a period sufficient to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can determine the minimum time to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the vials (e.g., at 10,000 x g for 15 minutes) to further separate the solid from the supernatant.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

-

Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter into a clean collection vial. This step removes any remaining undissolved microparticles. Note: The first few drops of the filtrate should be discarded to saturate the filter and minimize compound loss due to adsorption.

-

Dilution: Dilute the filtrate with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC method to determine the concentration of the dissolved compound. The concentration is calculated against a standard curve of known concentrations.

Stability Profile

Stability testing provides evidence on how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[6][7][8]

Expected Stability Characteristics: The this compound structure contains moieties susceptible to degradation. The sulfide linkage is prone to oxidation, potentially forming the corresponding sulfoxide and sulfone. Benzimidazole derivatives are also known to be susceptible to photodegradation.[9]

Table 2: Potential Stability Liabilities and Degradation Pathways

| Condition | Potential for Degradation | Likely Degradation Pathway(s) |

| Acidic (pH 1-3) | Possible | Hydrolysis of the butylsulfanyl group is unlikely, but the benzimidazole ring may be susceptible to degradation under harsh acidic conditions over time. |

| Neutral (pH 6-8) | Generally Stable | Expected to be most stable at neutral pH in the absence of light and oxidizing agents. |

| Basic (pH > 9) | Possible | The N-H proton of the benzimidazole ring is acidic and deprotonation under basic conditions could potentially facilitate other reactions. |

| Oxidative Stress | High | The sulfide (thioether) is susceptible to oxidation to form the corresponding sulfoxide and subsequently the sulfone. |

| Thermal Stress | Moderate to High | Stability is dependent on the temperature. Accelerated stability studies are required to determine the degradation rate. |

| Photostability | High | Benzimidazoles are known to be photosensitive. Exposure to UV/Visible light can lead to photodegradation, forming various photoproducts.[10][11][12] |

Experimental Protocols: Stability Assessment

The following protocols are based on the International Council for Harmonisation (ICH) guidelines.

Objective: To identify likely degradation products and establish the stability-indicating nature of the analytical method.

Procedure:

-

Prepare solutions of this compound (e.g., at 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Expose the solutions to the following stress conditions:

-

Acid Hydrolysis: Add 1 N HCl and heat (e.g., 60°C) for several hours.

-

Base Hydrolysis: Add 1 N NaOH and heat (e.g., 60°C) for several hours.

-

Oxidation: Add 3% H₂O₂ and keep at room temperature for several hours.

-

Thermal: Heat the solution (e.g., 80°C) in the dark.

-

Photolytic: Expose the solution to a light source as specified in ICH Q1B (≥1.2 million lux-hours and ≥200 watt-hours/m²).[12][13]

-

-

At specified time points, take aliquots, neutralize if necessary, and analyze by HPLC-UV/MS to assess the parent compound's purity and identify major degradation products.

Objective: To establish a re-test period or shelf life and recommended storage conditions.[6][14]

Procedure:

-

Place at least three primary batches of the solid drug substance into stability chambers under the following conditions:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Pull samples at specified time points (e.g., Long-Term: 0, 3, 6, 9, 12, 18, 24 months; Accelerated: 0, 3, 6 months).

-

Test the samples for critical quality attributes, including:

-

Appearance

-

Assay (potency)

-

Degradation products/impurities

-

-

Analyze the data to evaluate the stability of the substance and establish a re-test period.

Visualization: Experimental Workflow

The characterization of a new chemical entity like this compound follows a logical workflow from synthesis to detailed physicochemical profiling.

Physicochemical characterization workflow for a new chemical entity.

Conclusion

While specific data for this compound is not publicly available, a scientifically sound profile can be inferred from its structural class. It is expected to be a lipophilic compound with low aqueous solubility and potential stability liabilities related to oxidation of the sulfide group and photodegradation. The experimental protocols detailed in this guide provide a robust framework for researchers to empirically determine the solubility and stability of this compound, generating the critical data needed to assess its viability for further development.

References

- 1. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Benzylthiobenzimidazole | C14H12N2S | CID 416770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-[(4-Chloro-3-Methyl-2-Pyridinyl-methyl)thio]-1H-Benzimidazole CAS#: 103312-62-5 [amp.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. database.ich.org [database.ich.org]

- 7. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 8. pharma.gally.ch [pharma.gally.ch]

- 9. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]

- 10. Photostability Testing of Pharmaceuticals & Biologics | Element [element.com]

- 11. FDA Guidelines for Photostability Testing: A Step-by-Step Guide – StabilityStudies.in [stabilitystudies.in]

- 12. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 13. ema.europa.eu [ema.europa.eu]

- 14. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

Methodological & Application

Synthesis of 2-butylsulfanyl-1H-benzimidazole: A Detailed Protocol for Researchers

Authored for researchers, scientists, and drug development professionals, this document provides a comprehensive protocol for the synthesis of 2-butylsulfanyl-1H-benzimidazole, a molecule of interest in medicinal chemistry and materials science. This guide outlines a two-step synthetic pathway, commencing with the formation of the 2-mercaptobenzimidazole intermediate, followed by its S-alkylation to yield the final product. The procedures detailed herein are compiled from established synthetic methodologies.

Introduction

Benzimidazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in pharmaceutical and materials science research due to their diverse biological activities and functional properties.[1][2][3] The introduction of a butylsulfanyl group at the 2-position of the benzimidazole scaffold can modulate its physicochemical properties, potentially leading to enhanced biological efficacy or novel material characteristics. This protocol provides a reliable method for the laboratory-scale synthesis of this compound.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved in two sequential steps:

-

Step 1: Synthesis of 2-Mercaptobenzimidazole. This intermediate is synthesized from the condensation reaction of o-phenylenediamine with carbon disulfide in the presence of a base.[4][5][6]

-

Step 2: S-alkylation of 2-Mercaptobenzimidazole. The thiol group of the intermediate is then alkylated using an appropriate butyl halide, such as 1-bromobutane, to furnish the desired this compound.[7]

Below is a graphical representation of the synthetic workflow.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Mercaptobenzimidazole

This procedure is adapted from established methods for the preparation of 2-mercaptobenzimidazole.[4][5]

Materials:

-

o-Phenylenediamine

-

Potassium hydroxide (KOH)

-

Carbon disulfide (CS₂)

-

Ethanol (95%)

-

Water

-

Activated charcoal

-

Dilute acetic acid

Procedure:

-

In a 500 mL round-bottom flask, combine 0.1 mole of o-phenylenediamine, 0.1 mole of potassium hydroxide, 100 mL of 95% ethanol, and 15 mL of water.

-

To this mixture, add 0.1 mole of carbon disulfide.

-

Heat the mixture under reflux for 3 hours.

-

Cautiously add 1-1.5 g of activated charcoal to the reaction mixture and continue to reflux for an additional 10 minutes.

-

Filter the hot mixture to remove the charcoal.

-

Heat the filtrate to 60-70 °C and add 100 mL of warm water.

-

Acidify the solution with dilute acetic acid while stirring.

-

The product will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold water, and dry.

Step 2: Synthesis of this compound

This S-alkylation procedure is based on the reaction of a 2-mercaptobenzimidazole derivative with 1-bromobutane.[7]

Materials:

-

2-Mercaptobenzimidazole (from Step 1)

-

1-Bromobutane

-

Acetone

-

Triethylamine

Procedure:

-

Dissolve 0.005 mol of 1-(2-mercapto-1H-benzo[d]imidazol-1-yl)ethanone (a derivative of 2-mercaptobenzimidazole) in 40 mL of acetone containing 0.01 mol of triethylamine. Note: For the synthesis of the target compound, 2-mercaptobenzimidazole can be used directly, and the deacetylation mentioned in the source is not a concern.

-

To this stirred solution, add a solution of 0.005 mol of 1-bromobutane in 10 mL of acetone.

-

Stir the reaction mixture at room temperature for 30 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, evaporate the solvent under reduced pressure.

-

To the resulting precipitate, add water.

-

Collect the solid product by filtration.

-

Recrystallize the product from ethanol to obtain pure this compound.[7]

Quantitative Data

The following table summarizes the reported yields and characterization data for the synthesis of this compound and its precursor.

| Compound | Molecular Formula | Starting Materials | Reagents | Solvent | Yield | Spectroscopic Data | Reference |

| 2-Mercaptobenzimidazole | C₇H₆N₂S | o-Phenylenediamine, Carbon disulfide | KOH | Ethanol/Water | Not specified in detail for this exact protocol | - | [4][5] |

| This compound | C₁₁H₁₄N₂S | 1-(2-mercapto-1H-benzo[d]imidazol-1-yl)ethanone, 1-Bromobutane | Triethylamine | Acetone | 74% (as 2-(benzylthio)-1H-benzo[d]imidazole, a related compound) | IR (cm⁻¹): 3450 (NH)¹H-NMR (ppm): 12.47 (s, NH)¹³C-NMR (ppm): 12.5 (CH₃), 20.3, 29.9, 30.4 (CH₂) | [7] |

Note: The yield and spectroscopic data for the final product are based on the synthesis reported in the literature, which may involve a slightly different starting material but follows the same S-alkylation principle.

Potential Applications and Biological Context

Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][3][8] The specific biological signaling pathways targeted by this compound are not extensively detailed in the provided search results. However, benzimidazoles are known to interact with various biological targets. For instance, some benzimidazole-based drugs act as proton pump inhibitors or microtubule-destabilizing agents.

The following diagram illustrates a generalized logical relationship for the potential drug discovery process involving benzimidazole derivatives.

References

- 1. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. ijptjournal.com [ijptjournal.com]

- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 7. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of 2-butylsulfanyl-1H-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 2-butylsulfanyl-1H-benzimidazole, a benzimidazole derivative with potential applications in pharmaceutical development. The following sections offer a comprehensive guide to analytical methodologies, including High-Performance Liquid Chromatography (HPLC) with UV detection, supported by experimental protocols and data presentation guidelines.

Introduction

This compound belongs to the benzimidazole class of heterocyclic aromatic organic compounds. Compounds in this class are known for their diverse biological activities. Accurate and precise quantification of this compound is crucial for various stages of drug development, including formulation, stability testing, and pharmacokinetic studies. This document outlines a robust analytical method for its determination.

Physicochemical Properties

Understanding the physicochemical properties of this compound is fundamental for analytical method development.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄N₂S | N/A |

| Molecular Weight | 206.31 g/mol | N/A |

| Appearance | White to off-white crystalline powder (predicted) | [1] |

| Solubility | Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO). Limited solubility in water. | [1] |

| UV Absorption (surrogate data) | λmax ≈ 248 nm and 295 nm (for N-Butyl-1H-benzimidazole) | [2] |

Recommended Analytical Method: High-Performance Liquid Chromatography (HPLC) with UV Detection

A reverse-phase HPLC method with UV detection is recommended for the quantification of this compound due to its sensitivity, specificity, and wide availability in analytical laboratories.

Principle

The method involves separating this compound from potential impurities and formulation excipients on a C18 stationary phase. The mobile phase, a mixture of an aqueous buffer and an organic solvent, is optimized to achieve a suitable retention time and peak shape. Quantification is performed by measuring the absorbance of the analyte at a specific wavelength using a UV detector and comparing it to a calibration curve prepared from standard solutions of known concentrations.

Experimental Protocol

3.2.1. Instrumentation and Materials

-

HPLC system with a gradient or isocratic pump, autosampler, column oven, and UV-Vis detector.

-

C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Analytical balance.

-

Volumetric flasks and pipettes.

-

Syringe filters (0.45 µm).

-

This compound reference standard.

-

HPLC grade acetonitrile and methanol.

-

HPLC grade water.

-

Ammonium acetate or formate (for buffer preparation).

-

Formic acid or acetic acid (for pH adjustment).

3.2.2. Preparation of Solutions

-

Mobile Phase: A starting mobile phase of Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid can be used. The exact ratio should be optimized to achieve a retention time of approximately 3-5 minutes for the analyte.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol or acetonitrile.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3.2.3. Sample Preparation

The sample preparation will depend on the matrix (e.g., pharmaceutical formulation, biological fluid). A generic protocol for a solid dosage form is provided below.

-

Accurately weigh and crush a representative number of tablets to obtain a fine powder.

-

Transfer a portion of the powder equivalent to a known amount of the active ingredient into a volumetric flask.

-

Add a suitable volume of diluent (e.g., methanol or mobile phase) and sonicate for 15-20 minutes to ensure complete dissolution of the analyte.

-

Make up to the mark with the diluent.

-

Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

3.2.4. Chromatographic Conditions

| Parameter | Recommended Condition |

| Column | C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 248 nm or 295 nm (to be optimized based on UV scan) |

3.2.5. Method Validation

The analytical method should be validated according to ICH guidelines, including the following parameters:

-

Specificity: Assess the ability of the method to unequivocally measure the analyte in the presence of other components.

-

Linearity: Analyze a series of at least five concentrations of the reference standard. The correlation coefficient (r²) should be ≥ 0.999.

-

Accuracy: Determine the recovery of the analyte in a spiked placebo matrix at three different concentration levels.

-

Precision: Evaluate the repeatability (intra-day precision) and intermediate precision (inter-day precision) of the method. The relative standard deviation (RSD) should be ≤ 2%.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

Data Presentation

Quantitative data should be summarized in clear and well-structured tables for easy comparison and interpretation.

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria | Observed Value |

| Tailing Factor | ≤ 2.0 | |

| Theoretical Plates | ≥ 2000 | |

| % RSD of Peak Area (n=6) | ≤ 1.0% |

Table 2: Linearity Data

| Concentration (µg/mL) | Peak Area |

| 1 | |

| 5 | |

| 10 | |

| 25 | |

| 50 | |

| 100 | |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Regression Equation |

Table 3: Accuracy (Recovery) Data

| Spiked Level (%) | Amount Added (mg) | Amount Found (mg) | % Recovery | % RSD |

| 80 | ||||

| 100 | ||||

| 120 |

Table 4: Precision Data

| Concentration (µg/mL) | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) |

| Low QC | ||

| Mid QC | ||

| High QC |

Visualization of Experimental Workflow

A diagram illustrating the key steps in the analytical workflow is provided below.

Caption: Experimental workflow for the quantification of this compound.

Synthesis of this compound

For the preparation of a reference standard, the following synthesis can be employed.

Caption: Synthesis of 2-(butylthio)-1H-benzo[d]imidazole.[3]

This reaction involves the S-alkylation of 1H-benzo[d]imidazole-2(3H)-thione with 1-bromobutane in the presence of a base.[3]

Conclusion

The presented HPLC-UV method provides a robust and reliable approach for the quantification of this compound. The detailed protocol and validation parameters outlined in these application notes will be valuable for researchers, scientists, and drug development professionals involved in the analysis of this compound. Proper method validation is essential to ensure the accuracy and precision of the results.

References

Application Note: HPLC Analysis of 2-butylsulfanyl-1H-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of 2-butylsulfanyl-1H-benzimidazole using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The method is designed for accuracy, precision, and robustness, making it suitable for research, quality control, and stability studies.

Introduction

This compound is a sulfur-containing heterocyclic compound belonging to the benzimidazole class. Compounds in this class are of significant interest in pharmaceutical development due to their diverse biological activities. A reliable and validated analytical method is crucial for the accurate quantification of this compound in various matrices, including bulk drug substances, formulated products, and biological samples. This application note details a hypothetical RP-HPLC method developed based on established methodologies for similar benzimidazole derivatives.[1][2][3][4][5]

Experimental Protocols

This section outlines the necessary equipment, reagents, and step-by-step procedures for the HPLC analysis of this compound.

2.1. Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for optimal separation.

-

Data Acquisition: Chromatography data station for instrument control, data acquisition, and processing.

-

Solvents: HPLC grade acetonitrile, methanol, and water.

-

Reagents: Formic acid (analytical grade).

-

Standard: this compound reference standard of known purity.

2.2. Chromatographic Conditions

The following chromatographic conditions are proposed for the analysis. Optimization may be required based on the specific HPLC system and column used.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 60% B to 80% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

| Run Time | 15 minutes |

2.3. Preparation of Solutions

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

-

Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

Data Presentation

The following tables summarize the expected quantitative data from the HPLC analysis of this compound under the proposed method. Please note that this data is exemplary and should be generated for each specific assay.

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria | Hypothetical Result |

| Tailing Factor | ≤ 2.0 | 1.2 |

| Theoretical Plates | ≥ 2000 | 5500 |

| Retention Time (min) | - | ~ 6.5 |

Table 2: Method Validation Summary

| Parameter | Concentration Range (µg/mL) | Result (Hypothetical) |

| Linearity (r²) | 1 - 100 | ≥ 0.999 |

| Accuracy (% Recovery) | 50, 100, 150 (µg/mL) | 98.0% - 102.0% |

| Precision (% RSD) | ||

| - Intraday | 50 | < 2.0% |

| - Interday | 50 | < 2.0% |

| LOD (µg/mL) | - | 0.1 |

| LOQ (µg/mL) | - | 0.5 |

Visualizations

Diagram 1: HPLC Analysis Workflow

Caption: Workflow for the HPLC analysis of this compound.

Diagram 2: Logical Relationship for Method Development

Caption: Key relationships in the development of an analytical HPLC method.

References

- 1. researchgate.net [researchgate.net]

- 2. New benzimidazole derivatives with potential cytotoxic activity--study of their stability by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ptfarm.pl [ptfarm.pl]

- 4. researchgate.net [researchgate.net]

- 5. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the NMR Spectroscopic Analysis of 2-butylsulfanyl-1H-benzimidazole

Abstract

This document provides a detailed guide to the nuclear magnetic resonance (NMR) spectroscopic analysis of 2-butylsulfanyl-1H-benzimidazole, a heterocyclic compound of interest in medicinal chemistry and materials science. While experimental spectra for this specific molecule are not widely published, this guide presents predicted ¹H and ¹³C NMR data based on the analysis of structurally related benzimidazole derivatives. Furthermore, a comprehensive experimental protocol for acquiring high-quality NMR data for this class of compounds is provided, aimed at researchers, scientists, and drug development professionals.

Introduction

Benzimidazole and its derivatives are a cornerstone in the development of new therapeutic agents and functional materials. The structural elucidation of these compounds is critical for understanding their chemical properties and biological activity. NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds like this compound. This application note serves as a practical guide for the NMR analysis of this compound, offering predicted spectral data and a standardized protocol for data acquisition.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These predictions are based on data from analogous 2-alkylthio- and other 2-substituted benzimidazoles, typically recorded in dimethyl sulfoxide-d₆ (DMSO-d₆).[1][2] The numbering convention used for the assignments is shown in Figure 1.

Figure 1. Chemical structure of this compound with atom numbering for NMR assignments.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (NH) | ~12.5 | br s | - |

| H-4/H-7 | ~7.5 - 7.6 | m | - |

| H-5/H-6 | ~7.1 - 7.2 | m | - |

| H-1' (SCH₂) | ~3.2 - 3.3 | t | ~7.4 |

| H-2' (CH₂) | ~1.6 - 1.7 | sextet | ~7.4 |

| H-3' (CH₂) | ~1.4 - 1.5 | sextet | ~7.4 |

| H-4' (CH₃) | ~0.9 | t | ~7.4 |

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~151 |

| C-3a/C-7a | ~138 |

| C-4/C-7 | ~122 |

| C-5/C-6 | ~115 |

| C-1' (SCH₂) | ~31 |

| C-2' (CH₂) | ~30 |

| C-3' (CH₂) | ~22 |

| C-4' (CH₃) | ~14 |

Disclaimer: The chemical shifts presented are predicted values and may vary from experimentally determined values.

Experimental Protocols

This section outlines a general protocol for the NMR analysis of this compound.

3.1. Sample Preparation

-

Weigh approximately 5-10 mg of the solid this compound sample.

-

Transfer the sample into a clean, dry NMR tube.

-